rhabdastrellic acid A

Description

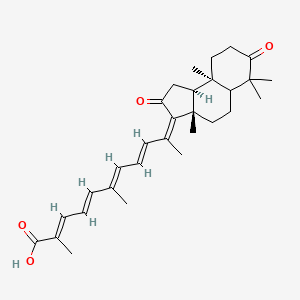

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H40O4 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10Z)-10-[(3aS,9aR,9bS)-3a,6,6,9a-tetramethyl-2,7-dioxo-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C30H40O4/c1-19(11-9-13-21(3)27(33)34)10-8-12-20(2)26-22(31)18-24-29(6)17-15-25(32)28(4,5)23(29)14-16-30(24,26)7/h8-13,23-24H,14-18H2,1-7H3,(H,33,34)/b11-9+,12-8+,19-10+,21-13+,26-20+/t23?,24-,29-,30-/m0/s1 |

InChI Key |

IIPLLKSCMYHUOP-HYCGKRAFSA-N |

Isomeric SMILES |

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CCC3[C@@]2(CCC(=O)C3(C)C)C)C)\C)/C=C/C=C(\C)/C(=O)O |

Canonical SMILES |

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(=O)C3(C)C)C)C)C)C=CC=C(C)C(=O)O |

Synonyms |

rhabdastrellic acid A |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Rhabdastrellic Acid a and Its Analogues

Historical Overview of Total Synthesis Endeavors

The journey to conquer the molecular complexity of rhabdastrellic acid A has been marked by innovative strategies and the development of novel chemical transformations. researchgate.netnih.govsci-hub.se Early efforts laid the groundwork for subsequent, more refined approaches that ultimately led to the successful total synthesis of this challenging natural product.

First-Generation Approaches and Racemic Syntheses

The first total syntheses of (±)-rhabdastrellic acid A were achieved in a racemic fashion, providing crucial proof of concept and validating the initial strategic disconnections. sci-hub.senih.govacs.org A notable first-generation approach, accomplished in a 14-step linear sequence from commercially available geranylacetone, successfully constructed the formidable trans-syn-trans-perhydrobenz[e]indene core. nih.govacs.org This pioneering work was instrumental in overcoming the synthetic hurdles presented by the highly strained and unorthodox conformation of the tricyclic nucleus. chemrxiv.orgdeepdyve.com The syntheses of racemic this compound and its analogue, stelletin E, were completed through a series of unconventional transformations designed to build the strained molecular framework. researchgate.netnih.govsci-hub.se These initial forays into the synthesis of isomalabaricanes highlighted the instability of certain intermediates and the propensity for unexpected rearrangements, providing valuable insights for future synthetic designs. sci-hub.se

Development of Enantioselective Total Syntheses

Following the successful racemic syntheses, the focus shifted towards the development of enantioselective approaches to produce specific stereoisomers of this compound and its analogues. researchgate.netnih.govsci-hub.se A second-generation strategy was developed that not only rendered the synthesis enantioselective but also provided access to another family member, stelletin A. researchgate.netnih.govsci-hub.se Computational techniques, such as ¹³C NMR prediction and conformational analysis, played a significant role in these more advanced syntheses, aiding in the structural assignment of diastereomers and informing stereoselective reaction design. nih.govsci-hub.se The enantioselective synthesis of a key trans-decalone intermediate was a critical step in these efforts. sci-hub.se These developments marked a significant advancement in the field, enabling the production of enantiopure isomalabaricanes for further biological evaluation.

Strategic Approaches to the Core Perhydrobenz[e]indene Scaffold

The construction of the sterically demanding trans-syn-trans-perhydrobenz[e]indene core has been the central challenge in the total synthesis of this compound. chemrxiv.orgdeepdyve.com Synthetic chemists have devised several innovative strategies to forge this unique tricyclic system.

Reductive Radical Polyene Cyclization

A key strategy employed in the synthesis of the isomalabaricane core is a reductive radical polyene cyclization. chemrxiv.orgnih.govacs.orgchemrxiv.org This powerful transformation allows for the rapid assembly of the bicyclic ketone intermediate, a crucial building block for the full tricyclic system. chemrxiv.org Specifically, a Ti(III)-mediated reductive radical polyene cyclization of an epoxynitrile, derived from geranylacetone, proved to be a highly efficient method for constructing a protected decalone intermediate. chemrxiv.orgmsu.edu This approach significantly streamlined the synthesis of this key fragment, which is traditionally accessed through a more lengthy Robinson annulation sequence. chemrxiv.org

Oxidative Rautenstrauch Cycloisomerization

An unprecedented oxidative Rautenstrauch cycloisomerization was a cornerstone of the successful total synthesis of this compound. chemrxiv.orgnih.govacs.orgchemrxiv.org This novel reaction, in tandem with other transformations, facilitated the efficient construction of the strained trans-syn-trans-perhydrobenz[e]indene nucleus. chemrxiv.orgchemrxiv.org The Rautenstrauch rearrangement of an enyne precursor was a key step in forming the C-ring of the tricyclic core. sci-hub.se This cycloisomerization, followed by a series of carefully orchestrated steps, allowed for the establishment of the three contiguous stereocenters of the core structure. chemrxiv.org

Unconventional Annulation and Ring-Forming Reactions

The assembly of the highly strained perhydrobenz[e]indene core necessitated the development and application of unconventional annulation and ring-forming reactions. researchgate.netnih.govsci-hub.se One such strategy involved an umpolung α-substitution of a p-toluenesulfonylhydrazone with in situ reductive transposition. chemrxiv.orgnih.govacs.orgchemrxiv.org This complexity-building sequence, combined with the reductive radical polyene cyclization and oxidative Rautenstrauch cycloisomerization, dramatically improved the efficiency and step economy of the synthesis. chemrxiv.org The synthesis also featured a late-stage cross-coupling reaction to append the polyunsaturated side chain, a modular approach that allows for the synthesis of various members of the isomalabaricane family. chemrxiv.orgnih.govacs.org These innovative methods were critical in overcoming the significant strain energy and unorthodox conformation of the target molecule. chemrxiv.orgdeepdyve.com

Key Reaction Sequences and Stereocontrol Strategies

The first total synthesis of (±)-rhabdastrellic acid A was accomplished in a 14-step linear sequence, a landmark achievement that hinged on a series of carefully orchestrated and novel chemical transformations. chemrxiv.orgacs.orgnih.gov This success provided a blueprint for accessing the isomalabaricane family of natural products and their analogues. acs.orgnih.gov

Umpolung α-Substitution and Reductive Transposition

A pivotal element in the synthesis of the this compound core is the strategic use of an umpolung α-substitution of a p-toluenesulfonylhydrazone, coupled with an in situ reductive transposition. chemrxiv.orgchemrxiv.orgacs.org This sequence was instrumental in constructing the C-ring and establishing three contiguous stereocenters, including the challenging bridgehead positions of the trans-syn-trans-perhydrobenz[e]indene nucleus. chemrxiv.org

The process begins with an α,β-unsaturated ketone, which is converted to the corresponding p-toluenesulfonylhydrazone. chemrxiv.org Traditional reactivity would involve nucleophilic attack at the β-position. However, the umpolung, or reversal of polarity, strategy enables the α-position to act as an electrophilic site. In a key step, an α-chloro ketone intermediate is generated via an intercepted Rautenstrauch cycloisomerization using N-chlorosuccinimide. chemrxiv.org This ketone is then converted to the p-toluenesulfonylhydrazone. chemrxiv.org

The subsequent reductive transposition, employing catecholborane in a modification of the Caglioti reaction, proceeds with high diastereoselectivity. chemrxiv.orgsci-hub.se This carefully orchestrated reaction sequence generates a crucial allylic ether, which serves as a functional handle for later manipulations, while simultaneously setting the vital stereochemistry of the tricyclic core. chemrxiv.orgsci-hub.se The choice of an allylic ether was critical, as it was found to be optimal for achieving an efficient and selective transposition. chemrxiv.org

Table 1: Key Reagents in Umpolung α-Substitution and Reductive Transposition

| Reagent/Catalyst | Role | Reference |

|---|---|---|

| N-chlorosuccinimide (NCS) | Electrophilic chlorine source for α-functionalization | chemrxiv.org |

| Gold(I) catalyst (Au(PPh₃)Cl/AgOTf) | Catalyst for oxidative Rautenstrauch cycloisomerization | chemrxiv.org |

| p-Toluenesulfonylhydrazide (TsNHNH₂) | Forms the hydrazone for reductive transposition | chemrxiv.org |

Late-Stage Cross-Coupling and Side Chain Elaboration

A modular approach was devised for the synthesis of this compound and its analogues, centered around a late-stage cross-coupling reaction to attach the complex polyunsaturated side chain. chemrxiv.orgchemrxiv.orgacs.orgnih.gov This strategy offers significant flexibility, allowing for the synthesis of various family members by simply modifying the structure of the side-chain coupling partner. acs.orgnih.gov

The chosen reaction was a Stille cross-coupling, which involves the coupling of an organostannane with an organic halide or triflate. chemrxiv.org To implement this, the tricyclic core was functionalized to present an exocyclic vinyl electrophile. chemrxiv.org Specifically, a bromoketone was prepared from the fully oxidized core. nih.gov

The corresponding coupling partner, a polyene stannate, was synthesized separately. nih.gov The synthesis of this stannane (B1208499) began with 3-picoline and involved a Zincke fragmentation and a Horner-Wadsworth-Emmons olefination to build the required conjugated system. sci-hub.senih.gov The late-stage Stille coupling of the vinyl bromide core with the synthesized polyene stannate successfully installed the characteristic side chain, leading to the completion of the total synthesis of this compound after final hydrolysis of the ester. chemrxiv.orgsci-hub.se

Overcoming Synthetic Challenges of Strained Systems

The primary obstacle in the synthesis of this compound is the immense strain energy of the trans-syn-trans-perhydrobenz[e]indene core. chemrxiv.orgchemrxiv.org This configuration forces both the A and B rings into high-energy twist-boat conformations, a geometry that foils many traditional polycycle construction methods, including biomimetic cationic cyclization approaches. chemrxiv.orgdeepdyve.com

To circumvent these challenges, a stepwise strategy was employed, focusing on the annulation of a cyclopentane (B165970) ring onto a pre-existing bicyclic decalin framework. chemrxiv.org The key to success was a sequence that included a reductive radical polyene cyclization and an unprecedented oxidative Rautenstrauch cycloisomerization. chemrxiv.orgacs.org This unconventional annulation strategy rapidly builds the C-ring and forges the critical and sterically demanding bridgehead stereocenters of the completed tricyclic nucleus. chemrxiv.orgsci-hub.se Computational techniques, such as 13C NMR prediction and conformational analysis, were also instrumental in assigning the structure of diastereomeric intermediates and guiding the synthetic strategy, particularly for reactions sensitive to the strained conformation. acs.org

Chemical Modification and Synthesis of Structural Analogues

The synthetic route developed for this compound is inherently modular, making it well-suited for the chemical modification and synthesis of structural analogues. acs.orgnih.govacs.org The late-stage cross-coupling strategy is particularly powerful in this regard, as it allows for the introduction of diverse side chains onto the common tricyclic core. acs.orgnih.gov

This flexibility was demonstrated by the successful total syntheses of other isomalabaricane triterpenoids, such as (±)-stelletin E and stelletin A, using the same core-building strategy but employing different side-chain coupling partners. acs.orgsci-hub.seacs.org The synthesis of stelletin A also led to the development of a second-generation, enantioselective approach. acs.org

Preliminary structure-activity relationship (SAR) studies have been conducted on these synthetic analogues. acs.orgresearchgate.net These studies, performed on cancer cell lines, have begun to reveal which structural features of the isomalabaricane scaffold are essential for its potent cytotoxic activity. acs.orgresearchgate.net Notably, the unique trans-syn-trans perhydrobenz[e]indene core has been identified as a critical motif for cytotoxicity. researchgate.net The ability to generate a variety of analogues through this synthetic platform is crucial for further exploring the therapeutic potential of this class of compounds. chemrxiv.org

Pre Clinical Biological Activities and Molecular Mechanisms of Rhabdastrellic Acid a

In Vitro Cytotoxicity and Antiproliferative Effects

Rhabdastrellic acid A has shown significant cytotoxic and antiproliferative effects against a variety of cancer cell lines in laboratory settings. nih.govnih.govmdpi.comnih.govmdpi.com These effects are fundamental to its potential as an anticancer agent.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

Research has consistently shown that this compound can inhibit the growth of numerous human cancer cell lines. nih.govnih.govmdpi.comnih.gov Its efficacy has been observed in leukemia, lung cancer, and liver cancer cells, among others. nih.govmdpi.comnih.gov For instance, it has been reported to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells, hepatocellular carcinoma (Hep3B) cells, and human lung carcinoma (A549) cells. nih.govnih.govnih.gov The compound's broad-spectrum activity suggests it may target fundamental processes common to various cancer types. nih.govresearcher.lifenih.gov

Table 1: Inhibitory Activity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | 0.64 +/- 0.21 µg/ml | nih.gov |

| HL-60 | Human Promyelocytic Leukemia | 0.68 µg/ml (1.5 µM) | mdpi.comnih.gov |

| Hep3B | Hepatocellular Carcinoma | 0.42 µg/mL | nih.gov |

| A549 | Human Lung Carcinoma | 2.50 µg/mL | nih.gov |

| HCT-116 | Human Colon Tumor | Not specified | nih.gov |

| BGC-823 | Human Gastric Gland Carcinoma | Inhibitory activity observed | nih.gov |

| HCT-8 | Human Intestinal Adenocarcinoma | Inhibitory activity observed | nih.gov |

| Bel-7402 | Human Hepatocellular Carcinoma | Inhibitory activity observed | nih.gov |

| A2780 | Human Ovarian Carcinoma | Similar to HL-60 | mdpi.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell-Selective Antiproliferative Responses

A noteworthy characteristic of this compound and related isomalabaricanes is their highly cell-selective inhibitory activity. sci-hub.senih.gov This selectivity is highlighted by significant variations in their mean GI50 (half maximal growth inhibition) concentrations, which can span over three orders of magnitude across different human tumor cell lines. sci-hub.senih.gov This suggests a mechanistic specificity rather than general, indiscriminate toxicity. sci-hub.senih.gov For example, certain isomalabaricanes have shown preferential inhibition of p21-deficient human colon tumor HCT-116 cells. nih.gov Additionally, some related compounds, globostellatic acid X methyl esters, were found to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) with 80- to 250-fold selectivity compared to several other cell lines. capes.gov.br This selective action is a promising trait for targeted cancer therapies.

Apoptosis Induction Pathways

This compound has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines, a key mechanism for its anticancer effects. nih.govnih.govnih.gov

Activation of Caspase Cascade (e.g., Caspase-3)

A central mechanism through which this compound induces apoptosis is by activating the caspase cascade, a family of proteases crucial for programmed cell death. nih.govnih.gov Specifically, it has been observed to induce the cleavage and activation of caspase-3, a key executioner caspase, in human leukemia HL-60 cells. nih.govnih.gov The activation of caspase-3 by this compound is a critical step leading to the dismantling of the cell. nih.gov Pre-treatment of HL-60 cells with a caspase-3 specific inhibitor was shown to prevent the DNA fragmentation induced by this compound. nih.govcolab.ws However, in other cell lines like Hep3B and A549, this compound was found to induce a caspase-independent cell death. nih.gov

Cleavage of Poly (ADP-ribose) Polymerase (PARP)

Another hallmark of apoptosis induced by this compound is the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govnih.gov PARP is a nuclear enzyme involved in DNA repair, and its cleavage by activated caspase-3 is a well-established marker of apoptosis. nih.govnih.gov Studies have demonstrated that treatment with this compound leads to the cleavage of PARP in HL-60 cells. nih.govnih.govcolab.ws This event further contributes to the apoptotic process by preventing DNA repair and facilitating cell death. In contrast, the cleavage of PARP was not detected in Hep3B and A549 cells treated with this compound. nih.gov

Induction of DNA Fragmentation and Nuclear Condensation

Morphological changes characteristic of apoptosis are also observed in cells treated with this compound. nih.govnih.gov Specifically, in human leukemia HL-60 cells treated with the compound, researchers have observed condensation of nuclear chromatin and DNA fragmentation. nih.govnih.gov These events are classic indicators of apoptosis, signifying the irreversible breakdown of the cell's genetic material. nih.gov The DNA fragmentation can be visualized as a "ladder" pattern in agarose (B213101) gel electrophoresis, a hallmark of apoptotic cell death. nih.gov

Autophagy Modulation and Autophagy-Associated Cell Death

This compound has been identified as a potent inducer of autophagy, a cellular process of self-degradation that is crucial for cellular homeostasis. nih.gov In the context of cancer, where autophagy can have a dual role in either promoting survival or cell death, this compound appears to drive a cytotoxic form of autophagy. nih.govplos.org Studies show that the compound triggers caspase-independent cell death in certain cancer cell lines, a process intrinsically linked to the induction of autophagy. nih.govnih.gov

The induction of autophagy by this compound is supported by robust molecular evidence in human cancer cell lines, such as the hepatocellular carcinoma line Hep3B and the lung cancer line A549. nih.govplos.org A key hallmark of autophagy is the conversion of the soluble form of microtubule-associated protein light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.gov Treatment with this compound has been shown to time-dependently increase the expression of LC3-II in both Hep3B and A549 cells. nih.govplos.orgresearchgate.net

Further evidence comes from fluorescence microscopy studies using cells transfected with a yellow fluorescent protein-tagged LC3 (YFP-LC3). nih.gov In untreated control cells, YFP-LC3 is distributed evenly throughout the cytoplasm. nih.gov However, upon exposure to this compound, distinct punctate structures appear, which represent the recruitment of YFP-LC3 to autophagosomal membranes. nih.govplos.orgnih.gov This punctation is a widely accepted indicator of autophagosome formation. nih.gov Ultrastructural analysis by electron microscopy has also confirmed the presence of large autophagic vacuoles in this compound-treated cells, which were absent in control cells. researchgate.net

| Cell Line | Method | Observation | Reference |

| Hep3B | YFP-LC3 Transfection | Formation of ring-shaped, punctate structures indicating YFP-LC3 association with autophagosomal membranes. | nih.gov, plos.org |

| A549 | YFP-LC3 Transfection | Formation of ring-shaped, punctate structures indicating YFP-LC3 association with autophagosomal membranes. | nih.gov, plos.org |

| Hep3B | Immunoblotting | Time-dependent increase in the expression of the PE-conjugated form of LC3 (LC3-II). | nih.gov, plos.org |

| A549 | Immunoblotting | Time-dependent increase in the expression of the PE-conjugated form of LC3 (LC3-II). | nih.gov, plos.org, researchgate.net |

| A549 | Electron Microscopy | Presence of large autophagic vacuoles. | researchgate.net |

Research indicates that autophagy is not merely a concurrent event but a critical mechanism driving the cytotoxic effects of this compound in specific cancer cells. nih.govplos.org This is demonstrated by experiments where autophagy is inhibited. The use of 3-methyladenine (B1666300) (3-MA), a well-known inhibitor of the early stages of autophagy, was shown to reverse the cell death induced by this compound in Hep3B cells. nih.govresearchgate.net

Furthermore, genetic silencing of key autophagy-related genes (Atg) corroborates these findings. nih.gov Specifically, the knockdown of the gene Atg5, which is essential for autophagosome formation, significantly inhibited this compound-induced cell death in A549 lung cancer cells. nih.govplos.orgnih.gov These results strongly suggest that the compound's ability to kill these cancer cells is dependent on the activation of the autophagic pathway, classifying it as autophagy-associated cell death. nih.govplos.org

Signal Transduction Pathway Interference

Signal transduction pathways are complex communication networks that govern fundamental cellular activities. wikipedia.org this compound exerts its effects by interfering with key signaling cascades that are often dysregulated in cancer. nih.gov

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many human cancers. nih.govnih.gov Consequently, this pathway is a prime target for cancer therapeutics. nih.gov this compound has been shown to be a potent inhibitor of this pathway. nih.govnih.gov Studies have demonstrated that treatment with this compound leads to a significant decrease in the levels of activated, phosphorylated Akt (p-Akt) in various cancer cell lines, including Hep3B, A549, and the human leukemia cell line HL-60. nih.govnih.govnih.gov

The inhibition of Akt phosphorylation is a critical event in the molecular action of this compound. nih.gov In Hep3B and A549 cells, this inhibition is directly linked to the induction of autophagy. nih.gov When cells were engineered to express a constitutively active form of Akt, the autophagy and subsequent cell death induced by this compound were abrogated. nih.govplos.orgnih.gov This confirms that the blockade of the Akt pathway is the upstream mechanism responsible for triggering autophagy-associated cell death in these cells. nih.gov

The inhibition of Akt by this compound has cascading effects on its downstream signaling targets. nih.gov One of the most critical downstream effectors of Akt is the mammalian target of rapamycin (B549165) (mTOR), a kinase that, when active, suppresses autophagy. nih.govmdpi.com Treatment with this compound was found to dramatically decrease the phosphorylation of mTOR, thereby relieving its inhibitory brake on autophagy. nih.gov

Other important downstream targets of Akt are also affected. The phosphorylation of the forkhead box protein O1 (FKHR, also known as FOXO1), a transcription factor involved in cell fate decisions, was significantly decreased following treatment with the compound. nih.gov Similarly, the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cell survival and proliferation, was also markedly reduced. nih.gov The collective downregulation of these key downstream effectors underscores the comprehensive shutdown of the pro-survival Akt signaling axis by this compound. nih.gov

| Downstream Target | Effect of this compound | Cell Line(s) | Reference |

| mTOR (mammalian target of rapamycin) | Decreased phosphorylation | Hep3B, A549 | nih.gov |

| FKHR (Forkhead box protein O1) | Decreased phosphorylation | Hep3B, A549 | nih.gov |

| STAT3 (Signal Transducer and Activator of Transcription 3) | Decreased phosphorylation | Hep3B, A549 | nih.gov |

Other Reported Pre-clinical Molecular Actions

Beyond its well-documented effects on autophagy and the PI3K/Akt pathway, this compound has been associated with other molecular actions in pre-clinical studies.

In human leukemia HL-60 cells, this compound was found to induce apoptosis, a form of programmed cell death distinct from the autophagy-associated cell death observed in Hep3B and A549 cells. nih.govnih.gov This apoptotic process in HL-60 cells is characterized by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3, a key executioner caspase. nih.gov This suggests that the mechanism of cell death induced by this compound can be cell-type specific.

There is also evidence to suggest that this compound may function as a proteasome inhibitor. researchgate.net Additionally, in Hep3B cells, the compound has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) and eukaryotic initiation factor 2 alpha (EIF2α), as well as the expression of CHOP. researchgate.net These molecules are involved in cellular stress responses, indicating that this compound may trigger multiple stress pathways within the cell.

Microtubule Disassembly

This compound has been identified as a compound capable of interfering with the stability of the microtubule cytoskeleton. In vitro studies have demonstrated that it induces a dose-dependent disassembly of microtubules in human hepatoma Bel-7402 cells. researchgate.net While this activity is a known mechanism for several anticancer agents that lead to cell cycle arrest and apoptosis, the effect of this compound on microtubule disassembly was observed to be weaker than that of colchicine (B1669291), a well-characterized microtubule-destabilizing agent. researchgate.netnih.gov This suggests that while microtubule disruption contributes to the cytotoxic profile of this compound, it may not be its primary mechanism of action.

Table 1: Effect of this compound on Microtubule Cytoskeleton

| Cell Line | Effect | Comparison |

| Bel-7402 | Dose-dependent disassembly of microtubule cytoskeleton researchgate.net | Weaker than colchicine researchgate.netnih.gov |

Disruption of DNA Damage Response Mechanisms

This compound has been shown to interfere with the cellular machinery responsible for repairing damaged DNA, a critical process for cell survival and a key target in cancer therapy. One of the direct pieces of evidence is its ability to induce the cleavage of poly (ADP-ribose) polymerase (PARP), a nuclear enzyme that plays a crucial role in DNA repair. researchgate.netnih.gov The cleavage of PARP is a hallmark of apoptosis and indicates that the cell's capacity for DNA repair is compromised.

Furthermore, the mechanism by which this compound and related isomalabaricanes disrupt the DNA damage response appears to be linked to their activity on the ubiquitin-proteasome system. A structurally similar compound, stelletin B, has been shown to sensitize glioblastoma cells to DNA-damaging treatments by inhibiting homologous recombination repair (HR), a major DNA double-strand break repair pathway. nih.gov This inhibition is achieved by promoting the degradation of the catalytic subunit of phosphoinositide 3-kinase (PI3Kα) via the ubiquitin-proteasome pathway. nih.gov The downstream effect of this action is the reduced expression of key HR proteins, BRCA1, BRCA2, and RAD51, ultimately leading to an accumulation of DNA damage and cell death. nih.gov Given the structural and functional similarities among isomalabaricanes, it is plausible that this compound employs a similar mechanism to disrupt DNA damage responses.

Table 2: Impact of this compound and Related Compounds on DNA Damage Response

| Compound | Mechanism | Affected Proteins/Pathways | Cell Line |

| This compound | Induces cleavage of PARP researchgate.netnih.gov | PARP researchgate.netnih.gov | HL-60 nih.gov |

| Stelletin B | Inhibits homologous recombination repair by promoting PI3Kα degradation nih.gov | PI3Kα, BRCA1, BRCA2, RAD51 nih.gov | Glioblastoma nih.gov |

Impact on the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby controlling a wide range of cellular processes, including cell cycle progression, signal transduction, and apoptosis. This compound has been identified as an inhibitor of the proteasome. mdpi.com

Research has shown that this compound targets the 20S proteasome, the catalytic core of the proteasome complex. Specifically, it has been demonstrated to inhibit the chymotrypsin-like (ChT-L) and trypsin-like (T-L) activities of the proteasome. nih.gov In a proteasome activity assay, this compound at a concentration of 30 μM inhibited the β5 (chymotrypsin-like) and β2 (trypsin-like) catalytic subunits by more than 80%. mdpi.com The inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, which can trigger cell cycle arrest and apoptosis. For instance, the proteasome-inhibitory effect of this compound is linked to the upregulation of the cell cycle inhibitor p21, as the degradation of p21 is blocked. mdpi.com This accumulation of p21 can lead to cell cycle arrest in the G2/M phase. mdpi.com

Table 3: Inhibitory Activity of this compound on the Proteasome

| Proteasome Subunit | Concentration | % Inhibition |

| β5 (Chymotrypsin-like) | 30 μM mdpi.com | >80% mdpi.com |

| β2 (Trypsin-like) | 30 μM mdpi.com | >80% mdpi.com |

Structure Activity Relationship Sar Investigations of Rhabdastrellic Acid a

Criticality of the Trans-syn-trans Perhydrobenz[e]indene Core for Cytotoxic Activity

The defining feature of rhabdastrellic acid A and other isomalabaricanes is the exceptionally strained tricyclic trans-syn-trans perhydrobenz[e]indene core. nih.gov This rigid and sterically demanding framework is distinct from the thermodynamically more stable trans-anti-trans configuration found in related malabaricane triterpenoids. mdpi.comnih.gov Notably, malabaricanes generally lack the significant cytotoxic effects observed in the isomalabaricane family. nih.gov

Preliminary SAR studies conducted on stelletin A, a closely related isomalabaricane, have provided direct evidence for the importance of this core structure. These investigations revealed that the trans-syn-trans perhydrobenz[e]indene motif is essential for the potent cytotoxic activity of this class of compounds. nih.govresearchgate.netmdpi.com It is hypothesized that this specific three-dimensional arrangement is crucial for binding to its biological target(s), and any deviation from this stereochemistry, such as in the trans-anti-trans systems, leads to a dramatic loss of activity. The strained nature of the core may also play a role in its biochemical reactivity or binding energy once engaged with its target. nih.govillinois.edu

Influence of the Polyene Side Chain on Biological Activity

Attached to the rigid tricyclic core is a flexible, conjugated polyene side chain, which also plays a significant role in modulating the biological activity. The development of a modular, late-stage cross-coupling strategy for the synthesis of the polyene side chain was intentionally designed to allow for the creation of numerous analogues for SAR studies. nih.govchemrxiv.org

While systematic modification of the this compound side chain has not been extensively published, comparative studies of naturally occurring isomalabaricanes with varying side chains provide valuable insights. A study evaluating the cytotoxicity of four related isomalabaricanes—geoditin A, geoditin B, stelletin A, and stelletin B—against the human promyelocytic leukemia HL60 cell line demonstrated clear differences in potency that can be attributed to their side chains. nih.gov Geoditin A, featuring a γ-hydroxy-α,β-unsaturated γ-lactone (a five-membered ring) in its side chain, was the most potent, followed by stelletins A and B. Geoditin B, which has a different side chain structure, exhibited the weakest cytotoxicity. nih.gov

This suggests that not only the length and conjugation of the side chain but also the specific functional groups and terminal structures are critical determinants of cytotoxic potency.

| Compound | Key Side Chain Feature | Cytotoxicity (IC50) |

|---|---|---|

| Geoditin A | γ-hydroxy-α,β-unsaturated γ-lactone | <6.6 µM |

| Stelletin A | δ-hydroxy-α,β-unsaturated δ-lactone | Moderately Cytotoxic |

| Stelletin B | Polyene carboxylic acid | Moderately Cytotoxic |

| Geoditin B | Different side chain structure | Weakly Cytotoxic |

Stereochemical Requirements for Potency and Selectivity

Stereochemistry is a fundamental aspect of pharmacology, often dictating the efficacy and selectivity of a drug molecule by ensuring a precise fit with its biological target. nih.govnih.gov In the case of this compound, specific stereochemical configurations in both the tricyclic core and the polyene side chain are considered vital for its activity.

As established, the trans-syn-trans configuration of the perhydrobenz[e]indene core is a non-negotiable requirement for cytotoxicity. nih.govresearchgate.net This specific arrangement of the fused rings creates a unique three-dimensional shape that distinguishes it from the inactive trans-anti-trans diastereomers found in other natural products. nih.gov

Application of Computational Techniques and High-Throughput Screening in SAR Studies

The research programs that achieved the total synthesis of this compound and other isomalabaricanes explicitly utilized modern drug discovery tools, including computational chemistry and high-throughput experimentation (HTE). nih.govresearchgate.net These methods were instrumental in overcoming synthetic challenges and are foundational for enabling future, more detailed SAR studies.

Computational chemistry was applied to understand and predict the diastereoselectivity of key reactions during the synthesis of the complex tricyclic core. researchgate.net By modeling reaction pathways, chemists could devise strategies to selectively form the desired, yet highly strained, trans-syn-trans isomer. While not a direct SAR application, this use of computational tools was a critical prerequisite for obtaining the core structure necessary for biological activity.

High-throughput experimentation was employed to rapidly optimize reaction conditions. Specifically, HTE was brought to bear on a late-stage Suzuki coupling used to attach the polyene side chain to the tricyclic core of stelletin A. researchgate.net This rapid optimization is crucial for efficiently producing a library of analogues with diverse side chains, which is the basis for systematic SAR studies. Although large-scale screening results of such a library against cancer cell lines have not been published, the use of HTE in the synthesis demonstrates the application of these techniques within the broader research effort to understand and exploit the therapeutic potential of this class of compounds. researchgate.netnih.gov

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Undiscovered Mechanisms of Action

Initial studies have revealed that rhabdastrellic acid A exerts its anticancer effects through the induction of apoptosis and autophagy. In human promyelocytic leukemia (HL-60) cells, it triggers hallmarks of apoptosis, including the condensation of nuclear chromatin, DNA fragmentation, PARP cleavage, and caspase-3 activation. nih.gov However, in other cancer cell lines, such as hepatocellular carcinoma (Hep3B) and non-small cell lung cancer (A549), it induces a caspase-independent, autophagy-associated cell death. nih.govnih.gov This dual mechanism suggests a complex and potentially cell-type-specific mode of action that warrants deeper investigation.

Future research should aim to unravel the finer details of these pathways. Key questions remain regarding the upstream signals that initiate the apoptotic or autophagic response and the specific molecular players that dictate the switch between these two cell death modalities. While the inhibition of the Akt/mTOR pathway has been identified as a key event, other undiscovered mechanisms may also be at play. nih.govchemrxiv.org Researchers have noted that while other isomalabaricane triterpenoids are known to induce reactive oxygen species (ROS) and decrease mitochondrial membrane potential, the precise molecular mechanisms for this class of compounds, including this compound, have not been fully elucidated. nih.gov A comprehensive understanding of these mechanisms is essential for identifying patient populations most likely to respond to this compound-based therapies.

Identification of Novel Molecular Targets and Binding Interactions

A significant hurdle in the development of this compound is that no specific molecular targets have been definitively identified or confirmed. chemrxiv.orgmsu.edu While its inhibitory effect on the PI3K/Akt signaling pathway is established, it is unclear whether this is a result of direct binding to a component of this pathway or an indirect, downstream effect. nih.govnih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is a known trigger for autophagy. nih.gov Studies have shown that this compound inhibits the phosphorylation of Akt in Hep3B and A549 cells, and that expressing a constitutively active form of Akt can counteract the autophagy induced by the compound. nih.govresearchgate.net

The identification of direct binding partners is a critical next step. This will enable a more precise understanding of its pharmacodynamics and facilitate the development of more targeted therapies. Advanced techniques such as affinity chromatography, chemical proteomics, and computational docking studies could be employed to identify these targets. Pinpointing the direct molecular interactions will not only clarify the mechanism of action but also help in elucidating a clear pharmacophore for this molecular framework, which is currently lacking. chemrxiv.orgmsu.edu

Rational Design and Synthesis of Potent and Selective Analogues

The natural scarcity of this compound has significantly hampered extensive biological investigation. chemrxiv.org The advancement of total synthesis strategies has been a major breakthrough, providing a renewable source of the compound for research purposes. chemrxiv.orgnih.gov The first total synthesis of (±)-rhabdastrellic acid A was accomplished in a 14-step linear sequence from commercially available geranylacetone. chemrxiv.orgnih.gov This and subsequent synthetic efforts have focused on creating a general and modular approach, which is crucial for the rational design and synthesis of analogues. chemrxiv.orgresearchgate.netsci-hub.se

The existing synthetic routes provide a platform to create a library of analogues by modifying the polyunsaturated side chain or the tricyclic core. chemrxiv.orgnih.gov This will allow for systematic structure-activity relationship (SAR) studies. For instance, preliminary studies on the related compound stelletin A have revealed that the unique trans-syn-trans perhydrobenz[e]indene core is essential for its cytotoxic activity. acs.org By synthesizing and screening a diverse set of analogues, it may be possible to develop compounds with enhanced potency, greater selectivity for cancer cells over healthy tissues, and improved pharmacokinetic properties. chemrxiv.orgnih.gov The development of a second-generation, enantioselective synthesis provides access to stereochemically pure compounds, which is critical for clinical development. researchgate.netsci-hub.se

| Area of Research | Key Finding | Affected Cell Lines | Reference |

|---|---|---|---|

| Mechanism of Action | Induces apoptosis via PARP cleavage and caspase-3 activation. | HL-60 | nih.gov |

| Mechanism of Action | Induces caspase-independent, autophagy-associated cell death. | Hep3B, A549 | nih.govnih.gov |

| Molecular Target Pathway | Inhibits the PI3K/Akt/mTOR signaling pathway. | Hep3B, A549, HL-60 | nih.govchemrxiv.orgnih.gov |

| Cytotoxicity | Exhibits selective cytotoxicity against p21-deficient human colon tumor cells. | HCT-116 | mdpi.com |

| Chemical Synthesis | First total synthesis achieved, enabling analogue development. | N/A | chemrxiv.orgnih.gov |

Development of Sustainable Production Methods (e.g., Biocatalysis, Metabolic Engineering)

While total chemical synthesis provides access to this compound, these multi-step processes can be complex and may not be economically viable for large-scale production. researchgate.net Therefore, exploring sustainable and scalable production methods is a critical future direction. Metabolic engineering in microbial hosts like Escherichia coli or yeast presents a promising alternative. researchgate.net As a triterpenoid, this compound is derived from isoprene (B109036) precursors. researchgate.net Research has shown that engineering microbial pathways, such as the isopentenol (B1216264) utilization pathway (IUP) in E. coli, can significantly enhance the production of terpenoid precursors, laying the groundwork for producing more complex molecules like this compound. researchgate.net

Biocatalysis is another avenue for sustainable production. d-nb.info This could involve using isolated enzymes or whole-cell systems to perform specific, challenging chemical transformations in the synthetic pathway. For example, cytochrome P450 enzymes are versatile biocatalysts involved in the metabolism and biosynthesis of secondary metabolites, including terpenoids. researchgate.net Nitrilase enzymes are used commercially for the production of carboxylic acids, demonstrating the industrial potential of biocatalysis for specific functional group transformations relevant to this compound's structure. d-nb.info Establishing a robust pipeline for the discovery and sustainable production of high-value triterpenes is an active area of research that could be leveraged for this compound. europa.eu

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To gain a holistic view of the cellular response to this compound, future studies should integrate multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com This approach can reveal the complex interplay between different biological processes and identify key regulatory features and pathways affected by the compound. nih.gov For example, an initial transcriptomics study showed that this compound treatment in HL-60 cells led to the up-regulation of 44 genes (including p73, JunD, and GADD45A) and the down-regulation of 16 genes (including MAP2K5 and IGF2R). nih.gov

A more comprehensive, multi-omics approach could build on these findings. nih.gov By integrating data from phosphoproteomics, proteomics, and metabolomics, researchers can map the signaling cascades from receptor binding to metabolic changes. nih.gov This systems-level understanding can help to build predictive models of drug response, identify novel biomarkers for patient stratification, and uncover previously unknown mechanisms of action or resistance. mdpi.comnih.gov Such an approach has been used to reveal correlated regulatory features in cancer and to understand the complex molecular networks governed by signaling molecules, providing a blueprint for its application in this compound research. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Stelletin A |

| Stelletin B |

| Stelletin E |

| Stelliferin riboside |

| Geranylacetone |

Q & A

Q. What are the primary mechanisms through which rhabdastrellic acid A exerts its cytotoxic effects in cancer cells?

this compound induces cytotoxicity via two distinct pathways:

- Autophagy-associated cell death : Inhibition of the Akt/mTOR pathway reduces phosphorylation of downstream targets like FKHR, leading to autophagosome formation and lysosomal degradation .

- Apoptosis : In HL-60 leukemia cells, it triggers caspase-3 activation and ROS accumulation, impairing the ubiquitin-proteasome pathway (UPP) . Methodological Insight: Use Western blotting to monitor Akt (Ser473), mTOR (Ser2448), and FKHR (Thr24/32) phosphorylation states. For apoptosis, measure caspase-3 cleavage and ROS levels via flow cytometry .

Q. What experimental models have been utilized to study this compound's bioactivity?

Key cell lines include:

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound's induction of apoptosis versus autophagy-associated cell death in different cancer cell models?

Contradictions arise from cell-type-specific signaling contexts:

- Apoptosis dominance in HL-60 cells correlates with high basal ROS and UPP dependency .

- Autophagy preference in Hep3B/A549 cells links to Akt pathway hyperactivity . Methodological Insight: Conduct comparative studies using isogenic cell lines with CRISPR-edited Akt or caspase-3 to isolate pathway contributions. Include proteasome activity assays (e.g., β5/β2 subunit inhibition) to clarify UPP involvement .

Q. What methodological considerations are critical when designing studies to investigate this compound's impact on proteasomal activity and ubiquitination pathways?

- Proteasome inhibition assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to quantify chymotrypsin-like (β5) and trypsin-like (β2) activity. This compound shows >80% inhibition at 30 µM .

- Ubiquitin accumulation : Monitor polyubiquitinated proteins via Western blot (e.g., anti-ubiquitin FK2 antibody) in cells treated with MG132 (proteasome inhibitor) as a positive control .

Q. What synthetic strategies have been successfully employed for this compound, and what challenges remain in its total synthesis?

- Total synthesis : Achieved via computational-guided strategies emphasizing the trans-syn-trans core motif, critical for cytotoxicity. High-throughput experimentation optimized stereochemical outcomes .

- Challenges : Scalability of marine triterpenoid precursors and regioselective functionalization of the isomalabaricane skeleton remain unresolved . Methodological Insight: Employ density functional theory (DFT) calculations to predict reactive intermediates and streamline synthetic routes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound's reported IC50 values across studies?

Variations arise from assay conditions (e.g., incubation time, cell viability endpoints). Standardize protocols:

- Use MTT assays with 48-hour exposure for consistency.

- Validate results across multiple cell lines and independent labs .

Experimental Design Recommendations

Q. What controls are essential for validating this compound's mechanism of action in autophagy studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.